molecular formula C28H60ClN B14732541 N,N,N-Tributylhexadecan-1-aminium chloride CAS No. 6439-71-0

N,N,N-Tributylhexadecan-1-aminium chloride

Cat. No.: B14732541
CAS No.: 6439-71-0
M. Wt: 446.2 g/mol
InChI Key: MKBMFIUCQUUSSD-UHFFFAOYSA-M
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Description

N,N,N-Tributylhexadecan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties making it suitable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributylhexadecan-1-aminium chloride typically involves the quaternization of hexadecan-1-amine with tributylamine in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributylhexadecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.

    Oxidation and Reduction: May require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium bromide would yield N,N,N-Tributylhexadecan-1-aminium bromide.

Scientific Research Applications

N,N,N-Tributylhexadecan-1-aminium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.

    Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of N,N,N-Tributylhexadecan-1-aminium chloride is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets and destroys bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethylhexadecan-1-aminium chloride
  • N-Decyl-N,N-dimethyldecan-1-aminium chloride

Comparison

N,N,N-Tributylhexadecan-1-aminium chloride is unique due to its longer alkyl chain compared to similar compounds like N,N,N-Trimethylhexadecan-1-aminium chloride. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity. Additionally, the specific structure of this compound may impart different solubility and interaction characteristics, making it suitable for specialized applications.

Properties

CAS No.

6439-71-0

Molecular Formula

C28H60ClN

Molecular Weight

446.2 g/mol

IUPAC Name

tributyl(hexadecyl)azanium;chloride

InChI

InChI=1S/C28H60N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

MKBMFIUCQUUSSD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

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